3-Bromo-5-fluorobenzaldehyde
Overview
Description
3-Bromo-5-fluorobenzaldehyde is an organic compound with the molecular formula C7H4BrFO. It is characterized by the presence of bromine and fluorine atoms attached to a benzaldehyde ring. This compound is widely used as an intermediate in organic synthesis, particularly in the pharmaceutical and agrochemical industries .
Mechanism of Action
Target of Action
It is known that the compound’s chemical reactivity is concentrated in its halogen atoms and aldehyde unit .
Mode of Action
The bromine atom on the benzene ring of 3-Bromo-5-fluorobenzaldehyde can undergo a Suzuki coupling reaction under the catalysis of palladium metal and organoboronic acid compounds . It can also undergo nucleophilic addition reactions with common nucleophiles such as formate reagents and organolithium reagents to yield corresponding benzyl alcohol derivatives .
Biochemical Pathways
The compound’s unique chemical reactivity suggests that it may play a role in the structural modification and synthesis of benzaldehyde functional organic molecules .
Pharmacokinetics
It is known that the compound has a high gastrointestinal absorption and is bbb permeant . Its Log Po/w (iLOGP) is 1.74, indicating a certain degree of lipophilicity . These properties may impact the compound’s bioavailability.
Result of Action
Due to its unique chemical reactivity, it is used in the preparation of pharmaceutical intermediates and as an important raw material in organic synthesis reactions .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound is slightly soluble in water , and its reactivity can be influenced by the solvent used. It should be stored in an inert atmosphere at 2-8°C to maintain its stability. The compound is also light sensitive , indicating that exposure to light could affect its stability and efficacy.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 3-Bromo-5-fluorobenzaldehyde typically involves the bromination of 5-fluorobenzaldehyde. One common method uses zinc bromide as a catalyst. The reaction is carried out under controlled conditions to ensure the selective bromination at the desired position on the benzaldehyde ring .
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale bromination reactions. The process is optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-5-fluorobenzaldehyde undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Addition Reactions: The aldehyde group can participate in nucleophilic addition reactions, forming benzyl alcohol derivatives.
Common Reagents and Conditions:
Suzuki Coupling: Uses palladium catalysts and organoboron compounds to form carbon-carbon bonds.
Grignard Reagents: Reacts with organomagnesium halides to form alcohols.
Major Products:
Benzyl Alcohol Derivatives: Formed through nucleophilic addition reactions.
Substituted Benzaldehydes: Formed through substitution reactions.
Scientific Research Applications
3-Bromo-5-fluorobenzaldehyde is used extensively in scientific research due to its versatility:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: In the development of fluorescent probes and imaging agents.
Medicine: As a precursor in the synthesis of pharmaceutical compounds.
Industry: In the production of agrochemicals and specialty chemicals
Comparison with Similar Compounds
- 2-Bromo-5-fluorobenzaldehyde
- 4-Bromo-2-fluorobenzaldehyde
- 3-Chloro-5-fluorobenzaldehyde
Comparison: 3-Bromo-5-fluorobenzaldehyde is unique due to the specific positioning of the bromine and fluorine atoms, which affects its reactivity and the types of reactions it can undergo. Compared to its isomers, it offers distinct advantages in certain synthetic applications, particularly in the formation of specific carbon-carbon bonds .
Properties
IUPAC Name |
3-bromo-5-fluorobenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrFO/c8-6-1-5(4-10)2-7(9)3-6/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEFQRXHVMJPOKZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1F)Br)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrFO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70621206 | |
Record name | 3-Bromo-5-fluorobenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70621206 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
188813-02-7 | |
Record name | 3-Bromo-5-fluorobenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70621206 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Bromo-5-fluorobenzaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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